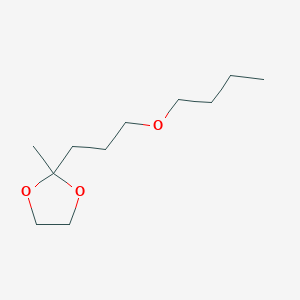![molecular formula C9H9ClN2O2 B14368173 3-[4-Chloro-3-(methoxymethoxy)phenyl]-3H-diazirene CAS No. 92614-64-7](/img/structure/B14368173.png)
3-[4-Chloro-3-(methoxymethoxy)phenyl]-3H-diazirene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-Chloro-3-(methoxymethoxy)phenyl]-3H-diazirene is an organic compound characterized by the presence of a diazirene ring attached to a phenyl group substituted with a chloro and a methoxymethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Chloro-3-(methoxymethoxy)phenyl]-3H-diazirene typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with a chloro group and a methoxymethoxy group. This can be achieved through electrophilic aromatic substitution reactions.
Diazirene Ring Formation: The diazirene ring is then introduced through a series of reactions involving the formation of a diazo compound, followed by cyclization to form the diazirene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-Chloro-3-(methoxymethoxy)phenyl]-3H-diazirene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the diazirene ring or modify the substituents on the phenyl ring.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
3-[4-Chloro-3-(methoxymethoxy)phenyl]-3H-diazirene has several applications in scientific research:
Chemistry: It can be used as a photoreactive probe in studying molecular interactions and reaction mechanisms.
Biology: The compound can be employed in photoaffinity labeling to study protein-ligand interactions.
Industry: It can be used in the synthesis of advanced materials with specific photoreactive properties.
Mécanisme D'action
The mechanism of action of 3-[4-Chloro-3-(methoxymethoxy)phenyl]-3H-diazirene involves the absorption of light, leading to the formation of reactive intermediates. These intermediates can then interact with nearby molecules, forming covalent bonds and allowing for the study of molecular interactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[4-Chloro-3-(methoxymethoxy)phenyl]-3H-diazirene: can be compared with other diazirene-containing compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific substituents on the phenyl ring, which can influence its reactivity and photochemical properties. The presence of the chloro and methoxymethoxy groups can affect the compound’s stability, solubility, and interaction with other molecules, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
92614-64-7 |
|---|---|
Formule moléculaire |
C9H9ClN2O2 |
Poids moléculaire |
212.63 g/mol |
Nom IUPAC |
3-[4-chloro-3-(methoxymethoxy)phenyl]-3H-diazirine |
InChI |
InChI=1S/C9H9ClN2O2/c1-13-5-14-8-4-6(9-11-12-9)2-3-7(8)10/h2-4,9H,5H2,1H3 |
Clé InChI |
GHAFXFZFNDYOBJ-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=C(C=CC(=C1)C2N=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-1-phenyl-6-[(triphenylsilyl)oxy]hex-4-en-2-yn-1-one](/img/structure/B14368090.png)
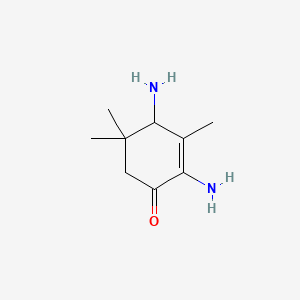
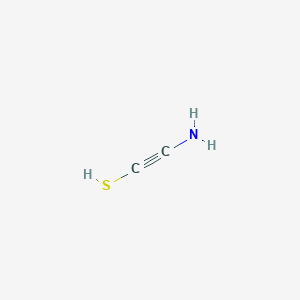

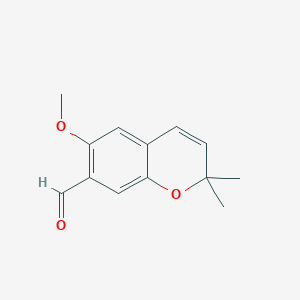
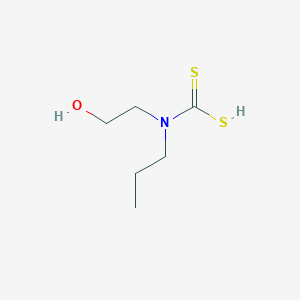

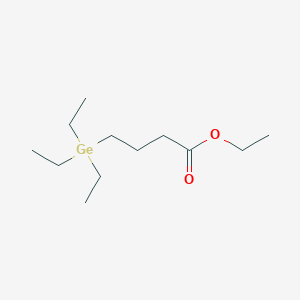
![2-[(E)-{4-[Ethyl(2-phenoxyethyl)amino]phenyl}diazenyl]-5-nitrothiophene-3-carbonitrile](/img/structure/B14368142.png)
![Octahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14368144.png)


